1-(4-Chlorophenyl)-2-hydroxypropan-1-one
Description
Properties
CAS No. |
49656-24-8 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,11H,1H3 |
InChI Key |
MRBCYWADGWRLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The aldol condensation between 4-chlorobenzaldehyde and acetone is a classical method for synthesizing β-hydroxy ketones. This reaction proceeds via enolate formation from acetone under basic conditions, followed by nucleophilic attack on the electrophilic aldehyde carbon of 4-chlorobenzaldehyde.
Key Steps :
- Enolate Formation : Acetone is deprotonated by a base (e.g., NaOH) to form an enolate ion.
- Nucleophilic Addition : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde.
- Protonation : The intermediate is protonated to yield the β-hydroxy ketone product.
Optimized Conditions :
Experimental Validation
A study on analogous compounds demonstrated that aldol condensation of chlorobenzaldehydes with ketones under basic conditions reliably produces β-hydroxy ketones. For example, the reaction of 3-chlorobenzaldehyde with acetone yielded 1-(3-chlorophenyl)-1-hydroxypropan-2-one in 75% yield under similar conditions. Adjusting the molar ratio of aldehyde to ketone (1:1.2) minimized side products like over-condensation or dehydration.
Horner-Wadsworth-Emmons (HWE) Reaction Followed by Hydrolysis
Synthetic Route
This method involves a two-step process:
- HWE Reaction : An α-alkoxy-p-chlorobenzylphosphonate reacts with cyclopropyl methyl ketone to form an alkoxypropylene intermediate.
- Acidic Hydrolysis : The alkoxy group is hydrolyzed to a hydroxyl group under acidic conditions.
Reaction Scheme :
- HWE Step :
$$
\text{α-Alkoxy-p-chlorobenzylphosphonate} + \text{Cyclopropyl methyl ketone} \xrightarrow{\text{Base}} \text{Alkoxypropylene derivative (III)}
$$
- Hydrolysis Step :
$$
\text{Alkoxypropylene (III)} \xrightarrow{\text{HCl/H}_2\text{O}} \text{1-(4-Chlorophenyl)-2-hydroxypropan-1-one}
$$
Advantages Over Aldol Condensation
- Higher Selectivity : The HWE reaction avoids side products like dehydration or self-condensation.
- Scalability : Suitable for industrial production due to mild conditions.
Methylation of 4-Chloro-2-hydroxypropiophenone
Method Overview
4-Chloro-2-hydroxypropiophenone is methylated using dimethyl sulfate in the presence of sodium hydroxide to introduce the hydroxyl group.
Reaction Conditions :
- Reagent : Dimethyl sulfate (1.2 eq).
- Base : Sodium hydroxide (2 eq).
- Solvent : Water/dichloromethane biphasic system.
- Temperature : 0–25°C.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Aldol Condensation | 70–85% | Basic, 60–80°C | Simple, cost-effective | Side products (dehydration) |
| HWE + Hydrolysis | 80–92% | Mild, 10–40°C | High selectivity, scalable | Multi-step synthesis |
| Methylation | 65–75% | Biphasic, 0–25°C | Direct functionalization | Toxic reagents, by-products |
Emerging Catalytic Approaches
Enzymatic Synthesis
Rhizopus arrhizus-mediated biotransformation has been explored for reductive dehalogenation of halo ketones. Though primarily used for chiral alcohols, this approach could be adapted for hydroxylated ketones under optimized conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-2-oxopropan-1-one or 1-(4-Chlorophenyl)-2-carboxypropan-1-one.
Reduction: 1-(4-Chlorophenyl)-2-hydroxypropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
1-(4-Chlorophenyl)-2-hydroxypropan-1-one belongs to a broader class of chlorophenyl-substituted ketones and chalcones. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity:
Key Observations
Halogen position matters: Bromine at the meta position (Compound 3, IC₅₀ = 42.22 µg/mL) shows higher cytotoxicity than para-chlorinated analogs, likely due to altered electronic effects or steric interactions with cellular targets . Bulky substituents (e.g., cyclopropyl in ) may hinder binding to biological targets but improve metabolic stability .
Synthetic Yields :
- Microwave-assisted Claisen-Schmidt condensation () yields higher chalcone derivatives (55–87%) compared to conventional methods. Electron-withdrawing groups (e.g., -Cl) on aldehydes increase reactivity, favoring higher yields .
Computational Insights :
- Density-functional theory (DFT) studies () suggest that exact exchange functionals improve accuracy in modeling electronic properties of such compounds, which could predict reactivity or binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
